Isopentyl isobutyrate

Overview

Description

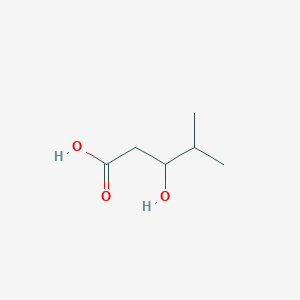

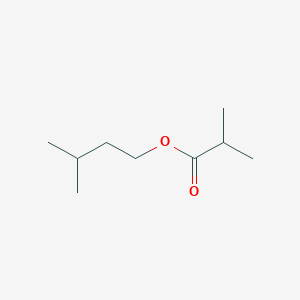

Isopentyl isobutyrate, also known as Propanoic acid, 2-methyl-, 3-methylbutyl ester, is a fatty acid ester obtained by the formal condensation of isoamylol with isobutyric acid . It is used primarily as a flavoring agent .

Synthesis Analysis

The synthesis of esters like Isopentyl isobutyrate typically involves an esterification reaction. In the laboratory, this can be achieved through the Fischer Esterification process, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis

The molecular formula of Isopentyl isobutyrate is C9H18O2, and it has a molecular weight of 158.2380 . The IUPAC Standard InChI isInChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3 . Physical And Chemical Properties Analysis

Isopentyl isobutyrate has a density of 0.856 g/mL at 25 °C and a boiling point of 169-171 °C . Its melting point is -70ºC .Scientific Research Applications

Isoamyl Isobutyrate: A Comprehensive Analysis of Scientific Research Applications

Flavor Enhancement in Beverages: Isoamyl isobutyrate is known to be one of the hop aroma constituents in beer, contributing to the complex flavor profile that is cherished by beer enthusiasts. Its role in enhancing the sensory experience of beverages is a significant area of research within the food science field .

Fragrance Component in Perfumery: This compound is utilized for its powerful and diffusive fruity sweet aroma, reminiscent of apricot, banana, and pineapple. It’s used to add lift and depth to fragrance formulations, playing a crucial role in the creation of various scents .

Food Industry Applications: In the food industry, Isoamyl isobutyrate’s fruity odor and flavor make it a valuable additive for creating fruit-flavored products such as candy, chewing gum, and dairy products like butter and cream .

Synthesis via Biocatalysis: Research has been conducted on the lipase-catalyzed synthesis of Isoamyl isobutyrate, optimizing the esterification reaction between isobutyric acid and isoamyl alcohol. This process highlights the compound’s potential in green chemistry applications .

Nutraceuticals and Functional Foods: Lipases, which can catalyze the synthesis of Isoamyl isobutyrate, are also being explored for their applications in producing nutraceuticals and functional foods due to their efficiency and environmentally friendly nature .

Enzymatic Synthesis for Flavoring: Isoamyl butyrate, closely related to Isoamyl isobutyrate, has been synthesized enzymatically for use as a banana flavor. This research underscores the potential for Isoamyl isobutyrate in similar applications where its synthesis can be tailored for specific flavoring purposes .

Mechanism of Action

Target of Action

Isoamyl isobutyrate, also known as isopentyl isobutyrate, is a fatty acid ester obtained by the formal condensation of isoamylol with isobutyric acid . It is primarily a metabolite, an intermediate or product resulting from metabolism . .

Biochemical Pathways

Isoamyl isobutyrate is a product of the condensation of isoamylol and isobutyric acid . It is involved in the metabolic pathways of these two compounds.

Pharmacokinetics

As a fatty acid ester, it is likely metabolized in the body into its constituent compounds, isoamylol and isobutyric acid .

Result of Action

As a metabolite, it may play a role in various metabolic processes .

Safety and Hazards

Isopentyl isobutyrate is classified as a Category 3 flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with personal protective equipment, including eye and face protection. If it comes into contact with the skin, the contaminated clothing should be removed immediately, and the skin should be rinsed with water .

properties

IUPAC Name |

3-methylbutyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTGLSWXJMRZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062131 | |

| Record name | Isopentyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

168.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isopentyl isobutyrate | |

CAS RN |

2050-01-3 | |

| Record name | Isoamyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF0ZT103EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

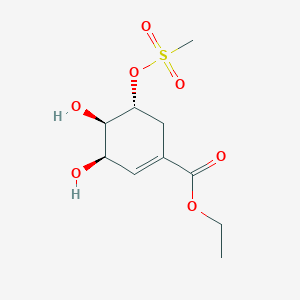

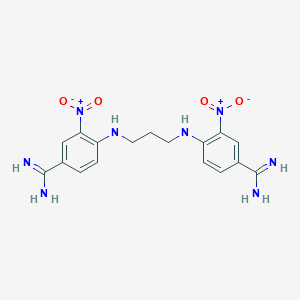

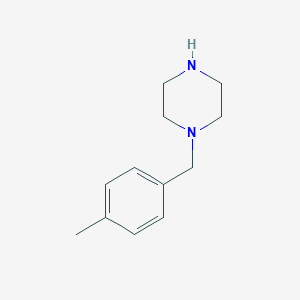

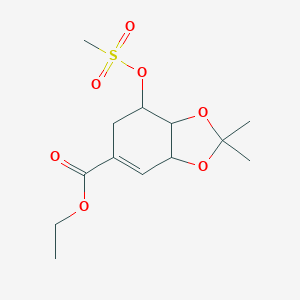

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary methods for synthesizing isoamyl isobutyrate, and how do their efficiencies compare?

A1: Several methods exist for synthesizing isoamyl isobutyrate, with varying efficiencies:

- Acid-catalyzed esterification: This traditional method utilizes a strong acid catalyst, such as sulfuric acid or, more recently, gallium sulfate []. While effective, it can suffer from drawbacks like long reaction times, harsh conditions, and potential environmental concerns.

- Cation exchange resins: Employing cation exchange resins like NKC-9 offers a greener alternative []. This method has demonstrated high conversion rates (up to 99.3%) and good catalyst reusability.

- Lipase-catalyzed esterification: This enzymatic approach, often conducted in reversed micelle systems (e.g., CTAB/n-hexane or AOT/n-hexane) with lipases like CCL, offers high conversion rates (up to 99%) under mild conditions [, ].

- Solid acid catalysts: Researchers have explored using phosphotungstic acid supported on kaolin as a catalyst []. This method boasts a 97.9% esterification rate and potentially addresses some limitations of traditional acid catalysts.

- Sodium Bisulfate Catalysis: This method provides a simple and efficient route to various isoamyl carboxylates, including isoamyl isobutyrate, with mild reaction conditions and high yields [].

Q2: Besides its characteristic fruity aroma, are there other applications for isoamyl isobutyrate?

A2: While primarily known as a flavoring agent, research suggests potential applications in other areas:

- Food Industry: Isoamyl isobutyrate is a key aroma compound in various fruits, including bananas []. Understanding its role in fruit ripening could be valuable for flavor enhancement and quality control in the food industry.

Q3: Are there any known analytical methods for detecting and quantifying isoamyl isobutyrate in complex mixtures?

A3: Yes, researchers utilize sophisticated techniques to analyze isoamyl isobutyrate:

- Gas Chromatography-Mass Spectrometry (GC-MS): This powerful method enables the separation and identification of volatile compounds like isoamyl isobutyrate in complex mixtures, such as fruit extracts [, ]. Coupling GC with tandem mass spectrometry (GC-MS/MS) enhances sensitivity and selectivity for accurate quantification.

- Solid-Phase Microextraction (SPME): This technique, often combined with GC-MS, provides a solvent-free method for extracting and concentrating volatile compounds from samples []. This combination allows for sensitive and efficient analysis of isoamyl isobutyrate in various matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)